REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH2:9])[CH:3]=1.[C:10](O)(=O)[CH3:11]>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:10]([CH3:11])=[N:9][N:8]=[C:4]2[CH:3]=1
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Name
|
|
Quantity
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1.88 g
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Type
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reactant
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Smiles
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BrC1=CC(=NC=C1)NN
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Name
|
|
Quantity
|
2.5 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a vial flushed with argon
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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DISTILLATION
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Details
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acetic acid was distilled off
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Type
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ADDITION
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Details
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to the residue was added saturated NaHCO3 (150 mL) and DCM (150 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2N(C=C1)C(=NN2)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |